5-Bromo-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "5-Bromo-1,2,3,4-tetrahydroisoquinoline" often involves regioselective and diastereoselective methods. For instance, the regioselective synthesis of 3-bromoquinoline derivatives has been achieved via a formal [4 + 2]-cycloaddition involving N-aryliminium ions generated from arylmethyl azides and 1-bromoalkynes. This method has been applied to tetrahydroquinoline derivatives, employing alkenyl substrates to yield products in good to excellent yields (Tummatorn et al., 2015). Similarly, rhodium-catalyzed synthesis approaches have been developed for producing highly functionalized 4-bromo-1,2-dihydroisoquinolines, suggesting a versatile methodology for synthesizing brominated isoquinoline derivatives (He et al., 2016).
Molecular Structure Analysis
The molecular structure of "5-Bromo-1,2,3,4-tetrahydroisoquinoline" and its derivatives is crucial for understanding their chemical behavior and potential applications. Advanced synthesis techniques aim to introduce functional groups strategically to explore the chemical space around the isoquinoline scaffold. For example, the introduction of bromine atoms at specific positions on the isoquinoline ring can significantly influence the compound's reactivity and subsequent chemical transformations.
Chemical Reactions and Properties
Brominated tetrahydroisoquinolines participate in various chemical reactions, including copper-catalyzed aerobic cyclizations and palladium-catalyzed ethoxyvinylation. These reactions underscore the compounds' versatility in forming complex structures with potential biological activity. For instance, copper-catalyzed protocols have been developed for synthesizing dihydropyrrolo[2,1-a]isoquinolines, showcasing the eco-friendly and broad substrate scope of these methodologies (Wang et al., 2018).
Scientific Research Applications
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Medicinal Chemistry
- THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
- The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
- Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .
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Organic Chemistry
- 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
- In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted for the period of 2013–2019 .
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Neurodegenerative Disorders
- THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
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Infective Pathogens
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
-
Synthetic Strategies
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Biologically Active Molecules
- THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
- N -benzyl THIQs are known to function as antineuroinflammatory agents .
- Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCCDTQAIOPIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510738 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
81237-69-6 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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